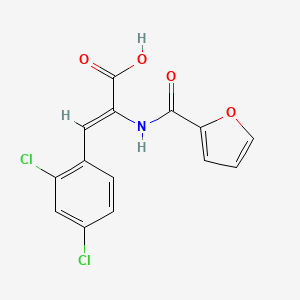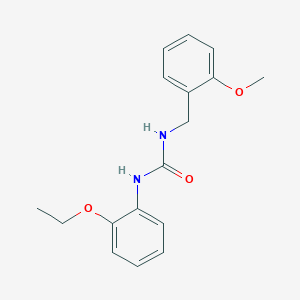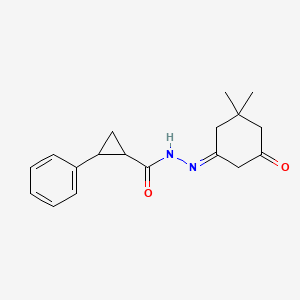
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Diflunisal was first synthesized in 1969 and has since been used in various scientific research applications due to its unique properties.
Mechanism of Action
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which cause inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the immune response and inflammation. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has a number of advantages for use in scientific research. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of research available on its properties and potential applications. However, 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid also has some limitations. It has been shown to have potential side effects, including gastrointestinal bleeding and renal toxicity. It also has a relatively short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Future Directions
There are a number of potential future directions for research on 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid. One potential direction is the development of new formulations of the drug that could improve its efficacy and reduce its potential side effects. Another potential direction is the study of 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research could be done to better understand the mechanisms by which 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid exerts its therapeutic effects, which could lead to the development of new drugs with similar properties.
Synthesis Methods
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid can be synthesized through the reaction of 2,4-dichlorophenol with furoyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with glycine to form 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid.
Scientific Research Applications
3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 3-(2,4-dichlorophenyl)-2-(2-furoylamino)acrylic acid has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of the disease.
properties
IUPAC Name |
(Z)-3-(2,4-dichlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-9-4-3-8(10(16)7-9)6-11(14(19)20)17-13(18)12-2-1-5-21-12/h1-7H,(H,17,18)(H,19,20)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQJPLENDCDFK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5314954.png)
![4-(6-methyl-2-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314955.png)
![propyl 4-[(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5314956.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)